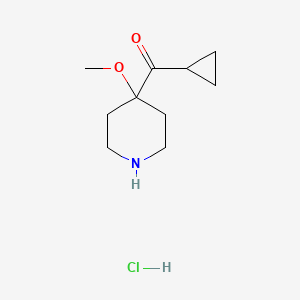

methanone CAS No. 343374-81-2](/img/structure/B2787871.png)

[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](2-thienyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

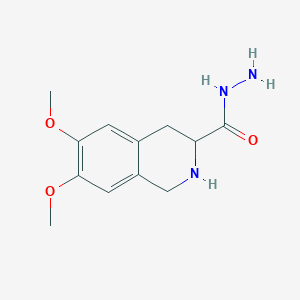

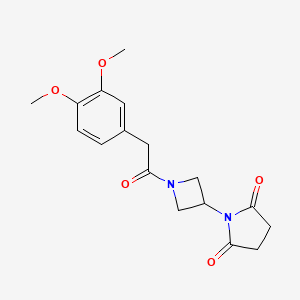

4-(4-Chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](2-thienyl)methanone (4-CMT) is a novel synthetic compound that has recently been studied for its potential therapeutic applications. It is a member of the pyrrolidine family of compounds and is structurally related to compounds such as tetrahydropyran and pyrrolidine. 4-CMT has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral and anti-microbial activities. Additionally, it has been found to have a wide range of biochemical and physiological effects, which make it a promising candidate for further research and development.

Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the compound’s antiproliferative activities against cancer cell lines. Notably, compounds derived from this structure, such as 17b, 17d, and 17f, exhibited promising antiproliferative effects comparable to the positive reference drug sorafenib .

- The compound’s antioxidant potential has been evaluated using the ABTS method. Understanding its ability to scavenge free radicals is crucial for potential therapeutic applications .

- In vitro studies have explored the antibacterial properties of related 3-substituted thiophene 2-carboxamides against various bacterial strains. Investigating its efficacy against specific pathogens can guide further research .

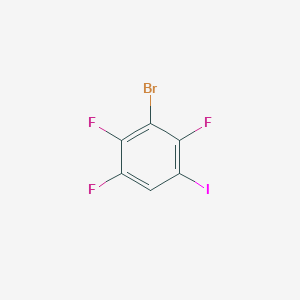

- Computational approaches, such as molecular docking, can predict the compound’s interactions with biological targets. Researchers can explore binding sites and potential mechanisms of action .

- The compound’s synthetic routes and modifications are of interest. Researchers aim to develop efficient and scalable methods for its preparation, enabling broader exploration of its properties .

- Given its aromatic and heterocyclic nature, the compound may find use in materials science. Investigate its potential as a building block for functional materials, such as organic semiconductors or sensors .

Anticancer Properties

Antioxidant Activity

Antibacterial Activity

Molecular Docking Studies

Synthetic Methodology

Materials Science Applications

Eigenschaften

IUPAC Name |

[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS/c1-18-9-13(11-4-6-12(17)7-5-11)14(10-18)16(19)15-3-2-8-20-15/h2-8,13-14H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDLEPZVHJFUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)C(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648945 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2787795.png)

![(Z)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2787798.png)

![3-Methoxy-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2787799.png)

![(4-Fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2787803.png)

![N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2787806.png)

![5-[(3,4-dimethoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2787807.png)

![2-(4-{[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2787810.png)